4-Amino-3-benzylbutanoic acid

Description

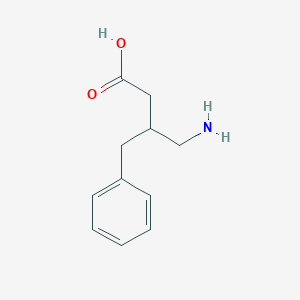

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWZNXFMLNNMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 3 Benzylbutanoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for the Butanoic Acid Scaffold

A retrosynthetic analysis of 4-amino-3-benzylbutanoic acid identifies several logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the carbon-nitrogen bond of the amino group and the carbon-carbon bonds that form the butanoic acid backbone.

Key Disconnection Strategies:

C4-N Bond Disconnection: This is the most straightforward disconnection, suggesting the introduction of the amino group late in the synthesis. This can be achieved via functional group interconversion, for instance, from a nitro or azide (B81097) precursor. This leads to a precursor like 3-benzyl-4-nitrobutanoic acid.

C3-C(benzyl) Bond Disconnection: This strategy involves forming the bond between the butanoic acid chain and the benzyl (B1604629) group. A logical approach is a conjugate addition (Michael addition) of a benzyl nucleophile to an acrylate (B77674) derivative.

C2-C3 Bond Disconnection: This route suggests an aldol-type condensation followed by subsequent transformations.

C3-C4 Bond Disconnection: This approach would build the molecule from a three-carbon and a one-carbon fragment, for example, by adding a cyanide or nitromethane (B149229) unit to a 3-benzylprop-2-enoic acid derivative.

A particularly effective strategy combines the C4-N and C3-C4 disconnections. This leads to precursors such as a cinnamic acid ester and nitromethane. The conjugate addition of nitromethane to the cinnamic ester scaffold directly establishes the C3-benzyl and C4-nitro (amino precursor) stereocenter in a single step.

| Disconnection Strategy | Key Precursors | Relevant Synthetic Reaction |

| C4-N and C3-C4 | Cinnamic acid ester, Nitromethane | Michael Addition |

| C3-C(benzyl) and C4-N | Acrylate derivative, Benzyl copper reagent | Conjugate Addition |

| C2-C3 and C4-N | Phenylacetaldehyde, Malonic acid derivative | Knoevenagel/Aldol Condensation |

Classical Chemical Synthesis Routes for this compound

Classical synthesis provides robust, often high-yielding routes to the racemic form of this compound. These methods focus on the sequential formation of the key bonds and functional groups.

The core challenge in synthesizing the butanoic acid scaffold is the formation of the carbon-carbon bonds that define the backbone and attach the benzyl substituent. A prevalent and efficient method is the Michael addition to α,β-unsaturated carbonyl compounds.

One common approach involves the conjugate addition of nitromethane to an ethyl cinnamate (B1238496) derivative. cnr.it This reaction, often catalyzed by a base, forms a γ-nitro ester, which is a direct precursor to the target molecule. cnr.it Another strategy is the Knoevenagel condensation of an aliphatic aldehyde with Meldrum's acid, followed by a conjugate addition with nitromethane, which yields β-alkyl-substituted γ-nitro acids after hydrolysis and decarboxylation. rsc.org

Table of C-C Bond Formation Reactions

| Starting Materials | Reagents and Conditions | Intermediate Product | Reference |

|---|---|---|---|

| Ethyl cinnamate, Nitromethane | Base (e.g., K₂CO₃), Phase-transfer catalyst | Ethyl 3-benzyl-4-nitrobutanoate | cnr.it |

| Benzaldehyde (B42025), Malonic acid | Piperidine, Pyridine (Knoevenagel condensation) | Cinnamic acid | jocpr.com |

The amino group at the C4 position is typically introduced by the reduction of a nitrogen-containing functional group installed in an earlier step. The most common precursor is a nitro group, due to its stability and the ease of its introduction via Michael addition of nitromethane. northwestern.edu

The reduction of the nitro group to a primary amine is most effectively achieved through catalytic hydrogenation. northwestern.edu This reaction is commonly carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Other reducing agents like sodium borohydride (B1222165) with nickel chloride can also be employed for the reduction of related nitrile intermediates. niscpr.res.in

Table of Amino Group Introduction Methods

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-benzyl-4-nitrobutanoic ester | H₂, 10% Pd/C, Acetic Acid | 4-amino-3-benzylbutanoic ester | northwestern.edu |

The final step in many synthetic sequences is the formation of the carboxylic acid group. This is typically achieved by the hydrolysis of an ester or a nitrile. When the synthesis starts from an ester, such as ethyl 3-benzyl-4-nitrobutanoate, the ester group is hydrolyzed after the reduction of the nitro group.

This hydrolysis can be carried out under either acidic or basic conditions. For instance, refluxing the amino ester in aqueous hydrochloric acid is a common and effective method to yield the final carboxylic acid. northwestern.edu Alternatively, if a nitrile precursor is used, it can be hydrolyzed to a carboxylic acid, often under acidic conditions. niscpr.res.in

Table of Carboxylic Acid Formation Methods

| Precursor | Reagents and Conditions | Final Product | Reference |

|---|---|---|---|

| 4-amino-3-benzylbutanoic ester | Aqueous HCl, Reflux | This compound | northwestern.edu |

Asymmetric Synthesis of Chiral this compound Enantiomers

Producing a single enantiomer of this compound is crucial for many applications. Asymmetric synthesis methods are employed to control the stereochemistry at the C3 chiral center.

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the key stereocenter-forming step, the auxiliary is removed and can often be recycled. wikipedia.org

For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated to form a chiral N-cinnamoyl derivative. The conjugate addition of a benzyl organometallic reagent to this system is then directed by the steric hindrance of the auxiliary, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary reveals the chiral butanoic acid derivative.

Alternatively, chiral Ni(II) complexes of Schiff bases, derived from a chiral ligand and an amino acid like glycine, can be used. nih.govresearchgate.net The alkylation of such a complex with a suitable electrophile proceeds with high diastereoselectivity, controlled by the chiral ligand. nih.govresearchgate.net After the reaction, the complex is disassembled to release the desired enantiomerically enriched amino acid. researchgate.netnih.gov

Table of Chiral Auxiliary Approaches

| Chiral Auxiliary System | Key Reaction Step | Stereochemical Outcome | Reference |

|---|---|---|---|

| Evans Oxazolidinone | Conjugate addition of a benzyl nucleophile to N-cinnamoyl oxazolidinone | High diastereoselectivity at C3 | wikipedia.org |

Enantioselective Catalysis in β-Amino Acid Synthesis

The asymmetric synthesis of β-amino acids, such as this compound, is a significant area of research due to their importance as chiral synthons in pharmaceuticals. Enantioselective catalysis provides a powerful tool for establishing the desired stereochemistry. One of the most effective methods is the asymmetric hydrogenation of prochiral enamines or β-keto esters. nih.gov

Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are prominent catalysts in these transformations. For instance, rhodium-ferrocenylphosphine catalysts have been utilized in the hydrogenation of unprotected enamines, while ruthenium catalysts are effective for the hydrogenation of β-unsaturated esters, yielding β-amino esters with high enantioselectivity. nih.gov The hydrogenation of (Z)-enamines catalyzed by bisphosphepine ligands has been shown to proceed with high yields. nih.gov

Another powerful technique is asymmetric transfer hydrogenation. The Ru-catalyzed asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides can proceed via dynamic kinetic resolution to produce anti-β-hydroxy-α-amino esters with good diastereomeric ratios and high enantioselectivities. ethz.ch Similarly, α-methoxyimino-β-keto esters undergo highly enantioselective catalytic transfer hydrogenation using catalysts like the Noyori–Ikariya complex, RuCl(p-cymene)[(S,S)-Ts-DPEN]. tandfonline.comresearchgate.net This method offers an enantioselective route to functionalized building blocks that can be further elaborated to the target β-amino acid.

The table below summarizes representative results for the enantioselective reduction of β-keto esters, a key step analogous to the synthesis of the chiral center in this compound.

Table 1: Enantioselective Reduction of β-Keto Esters

| Catalyst System | Substrate Type | Product | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto ester | β-Hydroxy-α-methoxyimino ester | up to >99:1 | tandfonline.comresearchgate.net |

| Ir(III)-Monosulfonylated Diamine | β-Keto ester | β-Hydroxy ester | up to 99:1 | nih.gov |

Enzymatic Transformations and Biocatalytic Pathways for Related Structures

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of complex chiral molecules like this compound and its precursors.

Nitrile Biotransformations to Carboxylic Acids

The biotransformation of nitriles to carboxylic acids is a well-established industrial process, often employing whole-cell catalysts containing nitrile hydratases and amidases. nih.gov Nitrile hydratase converts the nitrile to an amide, which is then hydrolyzed to the corresponding carboxylic acid by an amidase. This two-step enzymatic cascade can be highly effective for producing β-amino acids from their corresponding aminonitriles.

Rhodococcus erythropolis is a bacterium known for its robust nitrile-converting enzymes. nih.govtandfonline.comnih.govasm.org The nitrile hydratase from this organism has been characterized and shows activity on a range of nitrile substrates. The substrate specificity of the nitrile hydratase from R. erythropolis is detailed in the table below.

Table 2: Substrate Specificity of Rhodococcus erythropolis Nitrile Hydratase

| Substrate | Relative Activity (%) |

|---|---|

| 3-Cyanopyridine | 100 |

| Acrylonitrile | 95 |

| Benzonitrile | 80 |

| Adiponitrile | 110 |

| Succinonitrile | 90 |

Data adapted from reference nih.gov

Hydrolase-Catalyzed Kinetic Resolutions

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. Hydrolases, such as lipases and β-aminopeptidases, are frequently used for the enantioselective hydrolysis of racemic esters or amides of β-amino acids. nih.govnih.gov This approach allows for the isolation of both enantiomers of the β-amino acid derivative in high enantiomeric purity.

Lipases, such as those from Pseudomonas cepacia (now Burkholderia cepacia), are widely used for the kinetic resolution of β-amino esters through hydrolysis. nih.gov These enzymes typically show high enantioselectivity, allowing for the preparation of both the unreacted ester and the hydrolyzed acid with excellent enantiomeric excess. nih.govpolimi.it

β-Aminopeptidases from organisms like Sphingosinicella and Ochrobactrum have demonstrated the ability to resolve racemic β-amino acid amides with a strong preference for the L-enantiomer, providing access to various aliphatic β-amino acids in high enantiopurity. ethz.chnih.gov

The following table presents data on the hydrolase-catalyzed kinetic resolution of β-amino acid derivatives.

Table 3: Hydrolase-Catalyzed Kinetic Resolution of β-Amino Acid Derivatives

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product | Reference |

|---|---|---|---|---|

| Lipase PS (Burkholderia cepacia) | Racemic β-fluorophenyl-β-amino carboxylic esters | (S)-β-fluorophenyl-β-amino acids | ≥99% | nih.gov |

| β-Aminopeptidase (from Sphingosinicella) | Racemic β³-amino acid amides | L-β³-amino acids | High | ethz.ch |

| Lipase from Candida antarctica (CAL-B) | 4-(N-Boc-amino)-1-alken-3-ols | (3R,4R)-acetate | Excellent | sci-hub.box |

Synthesis of Protected Forms and Precursors of this compound

Preparation of N-Protected this compound Derivatives (e.g., Boc-Protected)

The protection of the amino group is a common and often necessary step in the synthesis and manipulation of amino acids. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. sci-hub.boxrsc.orgmdpi.comnih.govresearchgate.net

The standard procedure for the N-Boc protection of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.orgmdpi.com A typical procedure involves dissolving the amino acid in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and an aqueous solution of a base like sodium bicarbonate or sodium hydroxide. ethz.chrsc.org The Boc₂O is then added, and the reaction is stirred until completion. The workup typically involves an acidic wash to remove excess base, followed by extraction and purification. One-pot tandem direct reductive amination followed by N-Boc protection has also been reported as an efficient method. rsc.org

Synthesis of Halogenated or Substituted Benzylbutanoic Acid Intermediates

Halogenated butanoic acid derivatives serve as versatile intermediates that can be converted to the corresponding amino acid through nucleophilic substitution with an amine source. For example, ethyl 4-bromobutanoate can be synthesized from γ-butyrolactone by reaction with hydrogen bromide in ethanol. asm.orgchemicalbook.comgoogle.com

The synthesis of 4-chlorobutyric acid can be achieved by reacting γ-butyrolactone with hydrochloric acid in the presence of a catalyst. google.com Similarly, 4-chlorobutyryl chloride can be prepared from γ-butyrolactone using bis(trichloromethyl) carbonate. google.com These halogenated intermediates can then undergo further reactions, such as alkylation with a benzyl-containing nucleophile, to introduce the benzyl group at the 3-position. For instance, a Knoevenagel condensation of a benzaldehyde with a β-keto ester can produce an α,β-unsaturated system that can be a precursor to a substituted butanoic acid. The synthesis of 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one demonstrates a method for incorporating both a benzyl group and a halogen. mdpi.com

Enantiomeric Resolution Techniques for Racemic Mixtures of this compound Analogues

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of chiral compounds like this compound analogues. Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. This makes their separation by traditional methods like distillation or crystallization challenging. However, in a chiral environment, enantiomers can exhibit different properties, which forms the basis for their resolution. Two common techniques employed for this purpose are chiral derivatization followed by separation, and the formation of diastereomeric salts with subsequent fractional crystallization.

Chiral derivatization involves reacting the racemic mixture of the this compound analogue with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

The choice of the chiral derivatizing agent is crucial for a successful separation. The agent should react quantitatively with both enantiomers under mild conditions and should introduce a chromophore or a fluorophore if UV or fluorescence detection is to be used. The resulting diastereomers should be stable and exhibit sufficient differences in their properties to be separated.

A notable chiral derivatizing agent used for the resolution of amino acids and other primary amines is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov This reagent reacts with the amino group of the racemic mixture to form diastereomeric thioureas. These derivatives can then be separated by reversed-phase HPLC. nih.gov Another example is the use of (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with amino acids to form diastereomeric carbamates that can be separated by HPLC. A study described a straightforward derivatization procedure for amino acid standards by mixing FLEC and an amino acid solution, achieving a reaction yield of 93–97%. nih.gov

Recent advancements in chiral metabolomics have highlighted new chiral derivatizing agents and methodologies. nih.gov For instance, L-pyroglutamic acid (L-PGA) and its N-succinimidyl ester (L-PGA-OSu) have been used for the enantioseparation of primary and secondary amine metabolites and amino acid enantiomers, respectively. nih.gov The derivatization with L-PGA-OSu was reported to be complete after 10 minutes at 60 °C in the presence of triethylamine (B128534) (TEA) in acetonitrile (B52724) (ACN). nih.gov

| Chiral Derivatizing Agent | Analyte Type | Reaction Conditions | Separation Method |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | β-amino alcohols | Direct derivatization of salt forms | Reversed-phase HPLC |

| (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Amino acids | Mixing with amino acid solution containing sodium tetraborate | HPLC |

| L-pyroglutamic acid (L-PGA) | Primary and secondary amines | - | Reversed-phase C18 chromatography |

| L-pyroglutamic acid N-succinimidyl ester (L-PGA-OSu) | Amino acids | 10 min at 60 °C in ACN with TEA | Reversed-phase C18 chromatography |

| (S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) | Carboxylic acids | Room temperature, ≥90 min with activators | LC-MS |

Another classical and widely used method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. For a racemic mixture of an amino acid analogue like this compound, which is amphoteric, resolution can be achieved by reacting it with a chiral acid or a chiral base to form a pair of diastereomeric salts.

These diastereomeric salts possess different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. In this process, the less soluble diastereomeric salt crystallizes out of the solution first, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be collected, and the desired enantiomer can be recovered by treating the salt with an acid or a base to break the ionic bond.

The efficiency of this resolution process depends on several factors, including the choice of the resolving agent, the solvent, the temperature of crystallization, and the presence of impurities. The resolving agent should be readily available in an enantiomerically pure form and should form well-defined crystalline salts with the racemate. The solvent should exhibit a significant solubility difference between the two diastereomeric salts.

A study on the resolution of diastereomer salts highlighted that the separation is influenced by the hydrogen bonding networks within the crystals. ucl.ac.uk Different hydrogen bonding characteristics between the two diastereomers lead to different physical properties, which is a key factor for separation via diastereomer crystallization. ucl.ac.uk The study also noted that for some systems, the direction of isomeric enrichment could change abruptly when passing through the eutonic composition of the ternary phase diagram of the salt-solvent mixture. ucl.ac.uk

The selection of an appropriate resolving agent is often empirical, but computational methods are increasingly being used to predict the most effective resolving agent and crystallization conditions. By calculating lattice energies and predicting crystal structures, it is possible to gain insights into the interactions that govern the chiral recognition process and to rationalize the outcome of the resolution. ucl.ac.uk

| Resolving Agent Type | Analyte Type | Principle of Separation | Key Factors |

| Chiral Acid | Racemic Base | Formation of diastereomeric salts with different solubilities | Choice of resolving agent and solvent, crystallization temperature |

| Chiral Base | Racemic Acid | Formation of diastereomeric salts with different solubilities | Choice of resolving agent and solvent, crystallization temperature |

Structural Characterization and Analytical Methodologies for 4 Amino 3 Benzylbutanoic Acid

Spectroscopic Analysis in Structural Elucidation

Spectroscopy provides fundamental insights into the molecular structure, connectivity, and functional groups present in 4-amino-3-benzylbutanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons of the benzyl (B1604629) group, the methine proton at the chiral center (C3), and the various methylene (B1212753) protons (CH₂). The coupling constants between adjacent protons help in assigning the relative stereochemistry of the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this includes the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the butanoic acid chain.

Chiral Discrimination: NMR can also be used to determine enantiomeric purity by using chiral solvating agents. These agents form diastereomeric complexes with the enantiomers of the amino acid, leading to distinguishable chemical shifts in the NMR spectrum. semmelweis.hu

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Description |

| ¹H | 7.10 - 7.35 | Multiplet | Aromatic protons of the benzyl group |

| ¹H | 4.00 - 4.20 | Multiplet | Protons on the aminomethyl group (-CH₂NH₂) |

| ¹H | 2.70 - 2.90 | Multiplet | Protons of the benzylic methylene group (-CH₂-Ph) |

| ¹H | 2.50 - 2.70 | Multiplet | Methine proton at the chiral center (C3) |

| ¹H | 2.30 - 2.50 | Multiplet | Protons on the methylene group adjacent to the carboxyl (-CH₂COOH) |

| ¹³C | 175 - 180 | Singlet | Carbonyl carbon (COOH) |

| ¹³C | 138 - 142 | Singlet | Quaternary aromatic carbon |

| ¹³C | 125 - 130 | Singlet | Aromatic carbons |

| ¹³C | 40 - 50 | Singlet | Methylene carbon of the aminomethyl group |

| ¹³C | 35 - 45 | Singlet | Aliphatic carbons in the butanoic chain |

Mass spectrometry is used to determine the exact molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₅NO₂), the nominal molecular weight is 193 g/mol .

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can confirm the elemental formula with high accuracy by measuring the mass of the molecular ion (e.g., [M+H]⁺ at m/z 194.123). semanticscholar.org Analysis of the fragmentation pattern in tandem MS (MS/MS) provides evidence for the compound's structure, with common losses including the carboxylic acid group and cleavages around the benzyl moiety.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Description |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Ionization Mode | ESI Positive ([M+H]⁺) |

| Expected m/z | 194.123 |

| Common Fragments | Loss of H₂O, loss of COOH, benzyl cation (C₇H₇⁺) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key absorptions include a very broad trough for the O-H stretch of the carboxylic acid, which overlaps with C-H stretches. libretexts.org The spectrum also shows a strong absorption for the carbonyl (C=O) group and distinct peaks for the N-H bonds of the primary amine. libretexts.orgwayne.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Primary Amine | N-H stretch | 3300 - 3500 | Medium (often two bands) |

| Aromatic C-H | C-H stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | C-H stretch | < 3000 | Medium |

| Carbonyl | C=O stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is indispensable for separating this compound from impurities and for determining the ratio of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity analysis and the separation of chiral compounds. nih.gov

Purity Assessment: Reversed-phase HPLC, using columns like C8 or C18, is commonly used to determine the chemical purity of the compound. The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Enantiomeric Excess (ee) Determination: Since this compound is chiral, determining its enantiomeric purity is critical. This can be achieved via two main HPLC strategies:

Indirect Method: The amino acid enantiomers are derivatized with a chiral agent, such as Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. nih.gov

Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Lux®) and macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC®) are effective for resolving amino acid enantiomers. yakhak.orgsigmaaldrich.com

Table 4: Example HPLC Conditions for Chiral Separation of Amino Acids

| Method | Stationary Phase | Mobile Phase Example | Detection |

| Indirect (Post-derivatization) | Vydac C8 (achiral) | Gradient of aqueous buffer and acetone/acetonitrile | UV (e.g., 340 nm for Marfey's derivatives) nih.gov |

| Direct | Chiralpak® ZWIX(-) | Methanol/Acetonitrile with TEA and Acetic Acid | UV, MS |

| Direct | CHIROBIOTIC® T | Water/Methanol with Formic Acid | UV, MS sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures, such as natural plant extracts. nih.govnih.gov

The analysis of amino acids by GC-MS typically requires a chemical derivatization step to convert the non-volatile zwitterionic amino acids into volatile derivatives (e.g., through esterification or silylation). nih.govresearchgate.net The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected and identified by the mass spectrometer. nih.gov

While GC-MS is an essential tool for the chemical profiling of natural extracts, this compound is primarily a synthetic compound and is not commonly reported as a constituent in these analyses. The methodology, however, is crucial for identifying other bioactive compounds that may be present alongside it in a given sample matrix. nih.govresearchgate.net

Table 5: General Steps for GC-MS Profile Analysis of an Extract

| Step | Description |

| 1. Extraction | Isolation of compounds from the raw material (e.g., a plant) using a suitable solvent. nih.gov |

| 2. Derivatization | Chemical modification of target analytes (like amino acids) to increase their volatility for GC analysis. researchgate.net |

| 3. GC Separation | The derivatized extract is injected into the GC, where compounds are separated in a capillary column. |

| 4. MS Detection | Separated compounds are fragmented and detected by the mass spectrometer, producing a unique mass spectrum for each. |

| 5. Identification | The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the compounds. |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules like this compound. This technique provides a detailed three-dimensional map of electron density within a single crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles.

A key aspect of crystallographic analysis for chiral compounds is the determination of the absolute structure, which is often quantified by the Flack parameter. ox.ac.uk For a derivative of this compound, specifically (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, a single-crystal X-ray diffraction study confirmed its absolute configuration. nih.gov The analysis yielded a Flack parameter of 0.05 (15), which validated the known (3R) configuration derived from the synthetic procedure. nih.gov The issue of absolute structure is pertinent only to non-centrosymmetric crystal structures, and its determination allows for the assignment of the absolute configuration of the constituent molecules. ed.ac.uk

The solid-state conformation of this derivative reveals specific structural features. A notable characteristic is the syn configuration of the partially double amide C—N bond, with a C—N—C—O torsion angle of -14.8 (2)°. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, O—H⋯O and N—H⋯O interactions link the molecules into a double-chain structure that extends along the stackexchange.com crystallographic axis. nih.gov

Crystallographic Data for (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic Acid nih.gov

| Parameter | Value |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Flack Parameter | 0.05 (15) |

| C—N—C—O Torsion Angle | -14.8 (2)° |

| R[F² > 2σ(F²)] | 0.029 |

| wR(F²) | 0.073 |

| Goodness-of-fit (S) | 1.06 |

| Reflections | 2880 |

| Parameters | 197 |

| Restraints | 1 |

These crystallographic findings provide a foundational understanding of the molecule's three-dimensional arrangement in the solid state. If a compound does not readily form crystals suitable for X-ray analysis, derivatization can be employed to introduce functional groups that facilitate crystallization.

Advanced Chiroptical Methods (e.g., Circular Dichroism)

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are powerful techniques for studying chiral molecules in solution. These methods measure the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule, including its absolute configuration and conformational preferences in different solvent environments.

Despite the utility of these techniques, a review of the scientific literature reveals a lack of specific studies on the circular dichroism or other advanced chiroptical properties of this compound. While the absolute configuration of its derivatives has been unequivocally determined by X-ray crystallography, detailed analysis of its solution-phase conformation and electronic transitions using chiroptical methods has not been reported. Such studies would be a valuable addition to the comprehensive characterization of this compound, offering insights that are complementary to the solid-state data from crystallography.

Role of 4 Amino 3 Benzylbutanoic Acid As a Key Chemical Building Block and Synthetic Intermediate

Applications in the Synthesis of Complex Organic Molecules

The intrinsic functionality of 4-Amino-3-benzylbutanoic acid, possessing both a primary amine and a carboxylic acid, renders it a valuable starting material for the synthesis of more elaborate organic structures. The amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. Similarly, the carboxylic acid moiety can be converted into esters, amides, and other acid derivatives, or it can be reduced to the corresponding alcohol. This dual reactivity enables chemists to strategically build upon the this compound core, constructing molecules with increased complexity and tailored properties.

The presence of the benzyl (B1604629) group at the 3-position also offers opportunities for further synthetic manipulation. The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, introducing additional chemical handles for subsequent modifications. This feature allows for the creation of a library of derivatives with varying electronic and steric properties, which can be crucial for optimizing the biological activity of the final compounds.

Utilization in Peptide and Peptidomimetic Chemistry Research

The amino acid-like structure of this compound makes it an intriguing building block in the field of peptide and peptidomimetic chemistry. As a γ-amino acid, its incorporation into peptide chains introduces a unique structural motif that can influence the secondary structure and conformational preferences of the resulting peptide. This can lead to the development of peptidomimetics with enhanced stability against enzymatic degradation, a common challenge in the therapeutic application of natural peptides.

The benzyl group of this compound can mimic the side chain of phenylalanine, a natural amino acid, allowing it to potentially interact with biological targets in a similar fashion. However, the extended backbone of the γ-amino acid can alter the spatial orientation of the benzyl group relative to the peptide backbone, potentially leading to novel binding interactions and improved pharmacological profiles. Researchers can leverage this building block to design peptidomimetics with tailored properties for various therapeutic targets.

Precursor in the Development of γ-Lactam and Related Heterocyclic Systems

The linear arrangement of the amino and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of γ-lactams, a class of five-membered cyclic amides. Intramolecular cyclization, typically promoted by dehydrating agents or by converting the carboxylic acid to a more reactive derivative, can efficiently form the γ-lactam ring. The resulting 4-benzyl-pyrrolidin-2-one is a valuable synthetic intermediate in its own right, serving as a scaffold for the creation of a diverse range of heterocyclic compounds.

The synthesis of γ-lactams from substituted γ-amino acids is a well-established strategy in organic chemistry. These heterocyclic systems are prevalent in many natural products and pharmaceutically active compounds, exhibiting a broad spectrum of biological activities. The ability to readily access the 4-benzyl-substituted γ-lactam from this compound provides a direct route to this important class of molecules, facilitating further exploration of their chemical and biological properties.

Scaffold for the Construction of Structurally Diverse Libraries for Screening Applications

In modern drug discovery, the generation of compound libraries for high-throughput screening is a critical step in identifying new lead compounds. The structural features of this compound make it an excellent scaffold for combinatorial chemistry. The presence of two distinct functional groups, the amine and the carboxylic acid, allows for the parallel synthesis of a large number of derivatives.

By reacting the amino group with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) and the carboxylic acid with another set of reagents (e.g., alcohols, amines), a vast chemical space can be explored. The benzyl group can also be modified to further increase the structural diversity of the library. This approach enables the rapid generation of a multitude of structurally related compounds, which can then be screened for biological activity against a variety of targets.

Integration into Medicinal Chemistry Research as a Core Structural Component

The potential of this compound as a core structural component in medicinal chemistry is underscored by its classification as a synthetic building block with potential biological activities. ontosight.ai Its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, suggests that it could serve as a lead structure for the development of novel GABA analogues. The benzyl group can enhance lipophilicity, potentially improving the ability of the molecule to cross the blood-brain barrier.

Derivatives and Analogues of 4 Amino 3 Benzylbutanoic Acid: Design and Synthetic Exploration

Modification of the Benzyl (B1604629) Moiety: Aromatic Substitutions and Side Chain Variations

One common approach involves the introduction of substituents onto the aromatic ring of the benzyl group. This can be achieved through various aromatic substitution reactions, either on the starting materials or on the final 4-amino-3-benzylbutanoic acid core. For instance, the synthesis of analogues with substituted phenyl rings can provide insights into the steric and electronic requirements for activity.

Variations in the side chain itself, moving beyond a simple benzyl group, have also been investigated. This includes the synthesis of analogues where the phenyl group is replaced by other aromatic or heterocyclic systems. Additionally, altering the length or branching of the alkyl chain connecting the aromatic ring to the main butanoic acid backbone can further refine the molecule's properties.

Functionalization at the Amino Group: Amidation and Alkylation Strategies

The primary amino group of this compound offers a prime site for chemical modification, enabling the synthesis of a wide range of derivatives with altered polarity, basicity, and hydrogen-bonding capabilities. Amidation and alkylation are two of the most frequently employed strategies for this purpose.

Amidation involves the reaction of the amino group with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. This transformation is a cornerstone of peptide synthesis and has been used to couple various moieties to the this compound scaffold. For example, the amino group can be acylated with a variety of substituents, including simple alkyl or aryl groups, as well as more complex molecules. A notable example is the reaction with Nα-(2,4-dinitro-5-fluorophenyl)-L-valine amide, a derivatizing reagent used for determining enantiomeric purity. nih.gov

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through various methods, such as reductive amination or reaction with alkyl halides. N-alkylation can significantly impact the compound's properties by increasing its lipophilicity and altering its ability to act as a hydrogen bond donor. A protocol for the selective mono-N-alkylation of unprotected chiral amino acids using alcohols as alkylating agents in the presence of an NHC-Ir(III) catalyst has been reported, offering a direct route to N-functionalized derivatives. nih.gov

Another significant transformation of the amino group is its conversion into a tetrazole ring. researchgate.net This has been accomplished by reacting 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide (B81097). researchgate.net This modification introduces a bioisostere of a carboxylic acid, which can lead to compounds with different pharmacokinetic and pharmacodynamic profiles.

Carboxylic Acid Derivatization: Esterification and Amide Formation

The carboxylic acid group of this compound is another key functional handle for derivatization, allowing for the synthesis of esters and amides with a broad spectrum of properties. These modifications can influence the compound's solubility, stability, and ability to act as a prodrug.

Esterification is a common strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the synthesis of methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate has been reported. researchgate.net Esterification is also a key step in various synthetic routes, where the ester group serves as a protecting group for the carboxylic acid during subsequent reactions. nih.gov A common method for the derivatization of carboxylic acids for analysis involves esterification using a solution of HCl in n-butanol. mdpi.com

Amide formation involves coupling the carboxylic acid with an amine, leading to the formation of an amide bond. This reaction is typically facilitated by a coupling reagent. Amide derivatives can exhibit a wide range of biological activities and have been explored in the context of developing new therapeutic agents. For instance, 6,7,8-substituted 4-amino-3-cinnolinecarboxylic acids have been condensed with amines to produce the corresponding amides. nih.gov Derivatization reagents like 4-bromo-N-methylbenzylamine have been developed for the efficient conversion of carboxylic acids into amides for analytical purposes, such as LC-MS/MS analysis. nih.gov

The following table summarizes some examples of derivatization at the carboxylic acid group:

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

| Methyl Ester | Methanol, Acid Catalyst | -COOCH₃ |

| Amide | Amine, Coupling Reagent | -CONHR |

Introduction of Stereocenters and Stereochemical Control in Analogue Synthesis

The synthesis of this compound analogues often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of their preparation. The biological activity of chiral molecules is frequently dependent on their specific stereoisomeric form.

The parent compound, this compound, possesses a stereocenter at the C3 position. Enantiomerically pure forms of this compound and its derivatives are often desired. One established method for obtaining specific enantiomers is through the resolution of a racemic mixture. For example, racemic (±)-3-aminomethyl-4-phenylbutanoic acid has been resolved using chiral amines like (S)-(-)-methylbenzylamine and (R)-(+)-methylbenzylamine to obtain the corresponding (3S) and (3R) enantiomers of its Boc-protected form. nih.gov

Asymmetric synthesis provides a more direct route to enantiomerically enriched compounds. Various strategies have been developed for the stereoselective synthesis of γ-amino acids and their derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric addition of diethyl malonate to nitroalkenes, catalyzed by a Ni(II) complex with a chiral diamine ligand, has been used as a key step in the synthesis of nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids. researchgate.net

Furthermore, the introduction of additional stereocenters can be achieved through various synthetic transformations. For example, the reduction of a ketone can generate a new stereocenter at the resulting hydroxyl group. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions. The synthesis of (3S,4S)-3-hydroxy-4-amino-6-methyl-heptanoic acid (statine) derivatives highlights the importance of controlling multiple stereocenters. google.com

The development of synthetic methods that allow for precise control over the stereochemistry at each chiral center is crucial for establishing structure-activity relationships and for the preparation of single-isomer therapeutic agents.

Emerging Research Directions and Future Perspectives for 4 Amino 3 Benzylbutanoic Acid

Development of Novel and Efficient Synthetic Routes

The creation of γ-amino acids, particularly those with specific stereochemistry, is a significant area of research. researchgate.net Current synthetic routes to 4-Amino-3-benzylbutanoic acid and its derivatives often involve multiple steps, including protection, activation, and purification, which can be inefficient. One documented method involves starting from racemic (±)-3-aminomethyl-4-phenylbutanoic acid hydrochloride to produce a Boc-protected version of this compound. nih.gov Another general approach for γ-amino acid synthesis involves the reaction of carboxylic acid dianions with bromoacetonitrile, followed by hydrogenation. nih.gov

| Starting Material | Key Transformation | Product | Reference |

| Racemic (±)-3-aminomethyl-4-phenylbutanoic acid hydrochloride | Hydrolysis, hydrogenation, Boc-protection, crystallization | (3R)-4-((tert-Butoxycarbonyl)amino-)-3-benzyl-butanoic acid | nih.gov |

| Carboxylic acids | Alkylation of enediolates with bromoacetonitrile, catalytic hydrogenation | γ-aminoacids | nih.gov |

| 4-amino-3-phenylbutanoic acid hydrochloride | Reaction with triethyl orthoformate and sodium azide (B81097) | 4-(tetrazol-1-yl)-3-phenylbutanoic acid | researchgate.net |

Exploration of Bio-orthogonal Applications and Chemical Biology Probes

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The incorporation of unnatural amino acids bearing bio-orthogonal handles into proteins is a powerful tool for studying protein function. acs.org While direct bio-orthogonal applications of this compound have not been extensively reported, its structure makes it a prime candidate for such research.

Future work could involve modifying this compound to include chemical reporter groups like azides or alkynes. These functionalized amino acids could then be used in "click chemistry" reactions, such as the Staudinger ligation or copper-free click reactions, for protein labeling and visualization within cells. wikipedia.orgnih.gov The development of activity-based protein profiling (ABPP) probes is another promising direction. nih.gov A this compound-based probe could be designed to target specific enzyme classes, aiding in the discovery of new drug targets. nih.gov The unique γ-structure could offer different spacing and conformational properties compared to traditional α-amino acid probes, potentially allowing for the targeting of novel protein binding sites. researchgate.net

| Bio-orthogonal Reaction | Reporter Group | Potential Application for this compound |

| Copper-Free Click Chemistry | Azide, Cyclooctyne | In vivo protein labeling and imaging |

| Staudinger Ligation | Azide, Triarylphosphine | Covalent modification of cell surface glycans |

| Photo-Click Reaction | Tetrazole, Alkene | Fluorescent labeling of proteins |

Advanced Stereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. numberanalytics.com For this compound, which possesses a stereocenter at the C3 position, the development of advanced stereoselective transformations is crucial. A known method for achieving enantiomeric purity involves classical resolution through the crystallization of diastereomeric salts with a chiral amine. nih.gov

Emerging research is focused on more sophisticated and efficient methods for controlling stereochemistry during the synthesis itself. This includes asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. Strategies applicable to γ-amino acids include asymmetric Michael additions, researchgate.net asymmetric hydrogenations, rsc.org and the use of chiral auxiliaries. nih.gov For example, the diastereoselective reduction of a β-amino ketone precursor can yield specific syn- or anti-γ-amino alcohol diastereomers, which are precursors to chiral γ-amino acids. rsc.org The application of organocatalysis, using small organic molecules as catalysts, is another burgeoning field that could provide highly enantioselective routes to this compound and its derivatives. nih.gov

Interdisciplinary Research Integrating Materials Science or Nanotechnology

The unique properties of amino acids are being increasingly harnessed in materials science and nanotechnology. mdpi.comresearchgate.net Amino acids can be used to create novel biomaterials, functionalize nanoparticles, and construct biosensors. researchgate.netnih.gov While specific research integrating this compound into materials science is in its early stages, the potential is significant.

Future research could explore the use of this compound as a monomer in the synthesis of novel polyamides or peptidomimetics. researchgate.net These materials, known as foldamers, can adopt stable, predictable secondary structures similar to proteins and may have applications in catalysis or as antimicrobial agents. researchgate.net In nanotechnology, this compound could be used to cap or functionalize nanoparticles, such as gold or chitosan (B1678972) nanoparticles. nih.govacs.org The benzyl (B1604629) group could provide hydrophobic interactions, while the amino and carboxyl groups could be used for further conjugation, potentially leading to the development of targeted drug delivery systems or novel imaging agents. mdpi.comacs.org

Contribution to Fundamental Understanding of Amino Acid Chemical Space

The 20-22 canonical amino acids form the basis of proteins in nature, but the synthesis of unnatural amino acids like this compound vastly expands the "chemical space" available for creating novel molecules and materials. nih.govsciencedaily.com This expansion allows chemists and biologists to probe biological systems in new ways and to design proteins and peptides with functions not seen in nature. the-scientist.comfrontiersin.org

The incorporation of γ-amino acids, in particular, introduces greater conformational flexibility into peptide backbones compared to their α-amino acid counterparts. nih.gov This can lead to the formation of unique secondary structures, such as helices and sheets, in foldamers. nih.govacs.org By studying the conformational preferences of peptides containing this compound, researchers can gain fundamental insights into the principles of peptide folding. This knowledge can then be applied to the rational design of peptidomimetics with enhanced stability and biological activity. The creation and study of such new-to-nature molecules are essential for advancing our understanding of molecular recognition, catalysis, and the broader potential of protein and peptide engineering. sciencedaily.com

Q & A

Q. What are the structural characteristics of 4-Amino-3-benzylbutanoic acid, and how do they influence its chemical behavior?

Answer: this compound (CAS 1078-21-3) has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure includes:

- A carboxyl group (-COOH) at position 1, enabling acid-base reactivity.

- An amine group (-NH₂) at position 4, allowing for hydrogen bonding and nucleophilic interactions.

- A benzyl substituent (-C₆H₅CH₂) at position 3, contributing to hydrophobic interactions and steric hindrance.

The benzyl group enhances lipophilicity, which may affect solubility in aqueous systems and membrane permeability in biological assays. The stereochemistry (if chiral) must also be considered for enantioselective interactions .

Q. What are the recommended storage conditions and handling protocols for this compound?

Answer: Key storage guidelines include:

| Parameter | Condition | Source |

|---|---|---|

| Storage Temperature | +4°C (short-term) | |

| Purity | >95% (HPLC-verified) | |

| Handling | Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group. |

For long-term stability, store lyophilized samples at -20°C in airtight containers. Avoid repeated freeze-thaw cycles .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- HPLC : Verify purity (>95%) using reverse-phase chromatography with UV detection .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., benzyl protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry : Validate molecular weight (m/z 179.22) using ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers address enantiomeric purity challenges in synthesizing this compound?

Answer: Enantioselective synthesis methodologies include:

- Chiral Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to induce asymmetry during β-amino acid formation .

- Enzymatic Resolution : Employ lipases or esterases to hydrolyze racemic mixtures, isolating the desired enantiomer (e.g., Shiraiwa et al.’s resolution of R/S forms in related compounds) .

- Fermentation : Engineer microbial strains (e.g., E. coli) to produce enantiopure compounds via metabolic pathway optimization .

Key challenges include minimizing racemization during purification and selecting chiral columns (e.g., Chiralpak AD-H) for HPLC analysis .

Q. What experimental designs are suitable for studying the bioactivity of this compound in neurological models?

Answer:

- In Vitro Assays :

- Measure GABA receptor modulation using patch-clamp electrophysiology in neuronal cell lines.

- Assess neuroprotective effects via oxidative stress models (e.g., H₂O₂-induced apoptosis in SH-SY5Y cells) .

- In Vivo Models :

- Administer the compound in rodent models of epilepsy or anxiety, monitoring behavioral outcomes (e.g., elevated plus maze) .

- Structural Analogs : Compare activity with derivatives (e.g., 4-Amino-3-phenylbutanoic acid) to identify critical functional groups .

Q. How can computational methods enhance understanding of this compound’s interactions?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., GABA transaminase) using AutoDock Vina or Schrödinger Suite .

- Quantum Chemical Studies : Calculate electron density maps (DFT/B3LYP) to predict reactivity at the amine and carboxyl sites .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

Q. What strategies are effective for modifying the benzyl group to optimize bioactivity?

Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzyl ring to alter electronic effects and receptor affinity .

- Steric Modifications : Replace benzyl with bulkier groups (e.g., naphthyl) to study steric effects on target binding .

- Isosteric Replacement : Substitute benzyl with heterocycles (e.g., pyridyl) to improve solubility while retaining aromatic interactions .

Validate modifications using SAR studies and X-ray crystallography of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.